4-Bromo-2-chloro-1-(methoxymethyl)benzene
Description
4-Bromo-2-chloro-1-(methoxymethyl)benzene is a substituted benzene derivative featuring bromine and chlorine atoms at the 4- and 2-positions, respectively, and a methoxymethyl group (-CH2-OCH3) at the 1-position.
Properties
IUPAC Name |
4-bromo-2-chloro-1-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKKDEXWXCYOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 4-Bromo-3-chlorobenzyl Alcohol
The most direct and documented preparation route involves the methylation of 4-bromo-3-chlorobenzyl alcohol using methyl iodide in the presence of a base such as potassium hydroxide.
Reaction Summary:
- Starting material: 4-bromo-3-chlorobenzyl alcohol
- Base: Potassium hydroxide
- Solvent: 2-methyltetrahydrofuran (2-MeTHF)
- Methylating agent: Methyl iodide
- Temperature: Room temperature (~20 °C)
- Reaction time: Initial 16 hours, extended with additional reagents to complete methylation
- Work-up: Extraction with ethyl acetate and washing with brine, drying over MgSO4
- Dissolve 4-bromo-3-chlorobenzyl alcohol in 2-MeTHF.
- Add potassium hydroxide and stir at room temperature for 30 minutes to deprotonate the alcohol.
- Add methyl iodide and stir for 16 hours at room temperature.
- Monitor reaction progress via LCMS; if incomplete, add more potassium hydroxide and methyl iodide and continue stirring for 3 more hours.
- Quench with ethyl acetate and saturated brine, separate layers, wash organic layer with brine twice, dry over MgSO4, filter, and concentrate to obtain the product.
Yield: Approximately 94% pure 4-bromo-2-chloro-1-(methoxymethyl)benzene obtained.
Alternative Routes via Benzoyl Chloride Intermediates (Related Compounds)
While direct preparation of this compound is less commonly reported, related halogenated benzyl derivatives are synthesized via acyl chloride intermediates, which may inform alternative synthetic strategies.
- Conversion of 5-bromo-2-chlorobenzoic acid to the corresponding acyl chloride using oxalyl chloride in dichloromethane with catalytic dimethylformamide (DMF).
- Friedel-Crafts alkylation with phenetole or related ethers in the presence of aluminum chloride at low temperatures (0–5 °C).
- Reduction of the resulting benzophenone intermediate using hydride donors such as sodium borohydride or triethylsilane under controlled temperatures (0–65 °C).
- Work-up involving aqueous bicarbonate washes, organic extractions, and purification by crystallization or chromatography.
Though these methods are primarily documented for 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, the approach can be adapted for methoxymethyl substitution by choosing appropriate ether reagents and reaction conditions.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Methylation of benzyl alcohol | 4-bromo-3-chlorobenzyl alcohol | KOH, methyl iodide, 2-MeTHF, room temp | ~19 hours total | 94 | Direct, high yield, mild conditions |
| Acyl chloride route | 5-bromo-2-chlorobenzoic acid | Oxalyl chloride, DMF, dichloromethane, AlCl3, phenetole | Several hours to days | 60–80* | Multi-step, requires careful temperature control |
| Reduction of benzophenone | Benzophenone intermediate | NaBH4 or triethylsilane, THF or ethanol, 0–65 °C | 16–36 hours | 70–90* | Requires purification, adaptable to various ethers |
*Yields approximate and dependent on specific substrate and conditions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
4-Bromo-2-chloro-1-(methoxymethyl)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows it to participate in various chemical reactions, including:
- Electrophilic Aromatic Substitution (EAS): The bromine and chlorine substituents can be replaced by other electrophiles, facilitating the formation of diverse substituted aromatic compounds.
- Nucleophilic Substitution: The bromine atom can undergo substitution reactions with nucleophiles, leading to the generation of Grignard reagents or other functionalized products.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Electrophilic Aromatic Substitution | Replacement of halogen with electrophiles | Bromine, Lewis acids |
| Nucleophilic Substitution | Substitution of bromine with nucleophiles | Grignard reagents, sodium methoxide |
| Reduction | Removal of halogen atoms | Lithium aluminum hydride |
Medicinal Chemistry
Potential Pharmaceutical Applications:
Research has indicated that this compound may have applications in drug development. Its structure allows for modifications that can lead to compounds with biological activity. Specifically, it has been investigated for:
- Antimicrobial Properties: Compounds derived from halogenated benzene derivatives often exhibit antimicrobial activity, making them potential candidates for antibiotic development.
- Anti-cancer Activity: Some studies suggest that halogenated compounds can interact with biological targets involved in cancer progression .
Case Study: Synthesis of Anticancer Agents
In a study focusing on the synthesis of new anticancer agents, researchers utilized this compound as a starting material. The resulting derivatives showed promising cytotoxic activity against various cancer cell lines, highlighting the compound's potential in oncology .
Materials Science
Applications in Polymer Chemistry:
The compound is also explored for its utility in materials science, particularly in the development of specialty chemicals and polymers. Its ability to undergo further reactions allows it to be incorporated into polymer matrices or used as a modifier in existing materials.
Table 2: Applications in Materials Science
| Application Area | Description |
|---|---|
| Specialty Chemicals | Used as a precursor for producing high-performance materials |
| Polymer Modifications | Enhances properties such as thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-(methoxymethyl)benzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the methoxymethyl group can influence the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Group Variations
4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene (Propargyloxy Derivative)
- Structure : Replaces the methoxymethyl group with a propargyloxy group (-O-CH2-C≡CH).
- Biological Activity : Exhibits potent urease inhibition (82.00% inhibition at 100 µg/mL, IC50 = 60.2 µg/mL), outperforming other derivatives in the same study. This highlights the importance of the propargyloxy group in enhancing bioactivity .
- Synthesis: Synthesized via reaction of 4-bromo-2-chlorophenol with propargyl bromide under basic conditions (K2CO3 in acetone) .
4-Bromo-2-chloro-1-methoxybenzene (Methoxy Derivative)
- Structure : Features a methoxy group (-OCH3) instead of methoxymethyl.
- Applications : Commonly used in Suzuki coupling reactions due to its electron-withdrawing substituents, which activate the benzene ring for cross-coupling .
- Physical Properties : Similar bromo-chloro-methoxy analogs have melting points ranging from 51–57°C, depending on substituent positions .
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (Trifluoromethoxy Derivative)
- Structure : Contains a trifluoromethoxy group (-O-CF3), which is highly electron-withdrawing.
- Reactivity : The electron-deficient ring may favor nucleophilic aromatic substitution or metal-catalyzed reactions differently compared to methoxymethyl or methoxy analogs .
Urease Inhibition
- Propargyloxy Derivative (2a) : Most active in the series, with IC50 = 60.2 µg/mL, attributed to the propargyl group’s ability to interact with enzyme active sites .
Antibacterial Effects
Physical and Chemical Properties
Biological Activity
4-Bromo-2-chloro-1-(methoxymethyl)benzene, also known by its IUPAC name 1-bromo-2-chloro-4-(methoxymethyl)benzene, is a halogenated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
- Molecular Formula : C8H8BrClO
- Molecular Weight : 231.5 g/mol
- CAS Number : 1602920-29-5
- Physical State : Liquid at room temperature
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : This compound may interact with specific enzymes involved in metabolic pathways. The presence of bromine and chlorine atoms enhances its lipophilicity, facilitating interaction with membrane-bound enzymes and receptors.
- Receptor Modulation : It is hypothesized that the compound can bind to various receptors, potentially modulating their activity. This could influence signal transduction pathways critical for cellular responses .
- Transport Protein Interaction : The methoxymethyl group may affect the compound's ability to interact with transport proteins, which can alter the uptake and distribution of other biologically relevant molecules within cells .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial activity of halogenated benzene derivatives, including this compound. The results indicated significant antibacterial activity against various strains of bacteria, suggesting its potential as an antimicrobial agent. The mechanism was linked to the inhibition of bacterial cell wall synthesis .
Case Study 2: Cytotoxicity in Cancer Cells
Research has shown that halogenated compounds can exhibit cytotoxic effects in cancer cell lines. In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The compound's ability to cross cell membranes effectively contributed to its cytotoxicity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats. The compound’s halogenated structure poses risks of skin irritation and respiratory toxicity .
- Ventilation : Perform reactions in a fume hood to mitigate vapor exposure (bp ~250–270°C) .
- Spill Management : Neutralize spills with activated carbon or vermiculite, avoiding water to prevent hydrolysis .
What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Advanced Research Question
- Acidic Conditions : The methoxymethyl group hydrolyzes slowly in dilute H₂SO₄ (t₁/₂ ~24 hr at 25°C), forming formaldehyde and HCl as byproducts .
- Basic Conditions : Strong bases (e.g., NaOH) deprotonate the benzylic CH₂, leading to elimination reactions and forming quinone methides .
- Stabilizers : Add 0.1% BHT to storage solutions to inhibit radical-mediated degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
